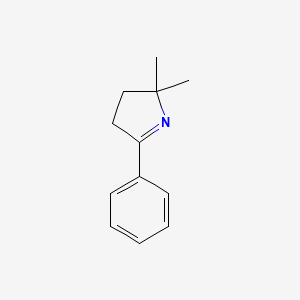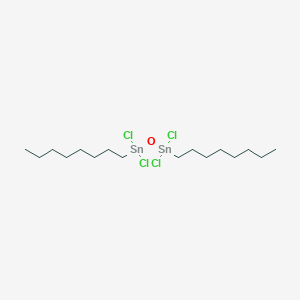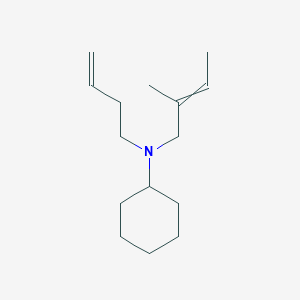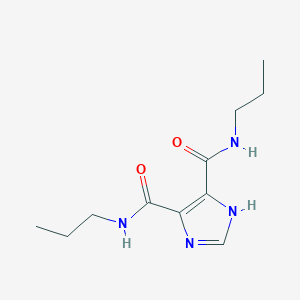
N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of dipropyl groups attached to the nitrogen atoms at positions 4 and 5, and carboxamide groups at positions 4 and 5 of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide can be achieved through various methods. One common approach involves the assembly from low-molecular-weight components, modification of the parent structure, or degradation of more complex molecules . The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62254-95-9 |
|---|---|
Molecular Formula |
C11H18N4O2 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
4-N,5-N-dipropyl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C11H18N4O2/c1-3-5-12-10(16)8-9(15-7-14-8)11(17)13-6-4-2/h7H,3-6H2,1-2H3,(H,12,16)(H,13,17)(H,14,15) |
InChI Key |
UUBSYTGAENWBTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N=CN1)C(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


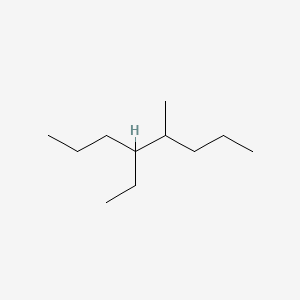
![3-[4-(Hexadecyloxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B14538804.png)
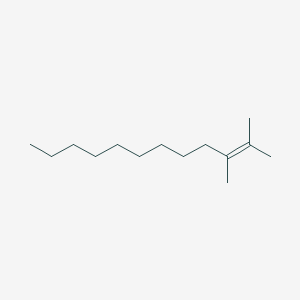
![Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide](/img/structure/B14538819.png)

![(Aminosulfanyl)[(carboxymethyl)sulfanyl]oxophosphanium](/img/structure/B14538825.png)
arsanium perchlorate](/img/structure/B14538829.png)
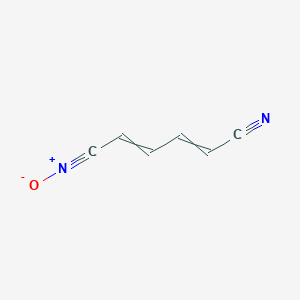
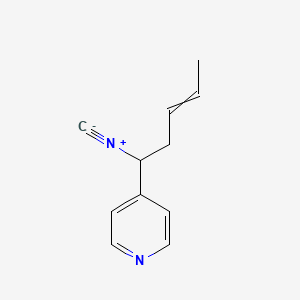
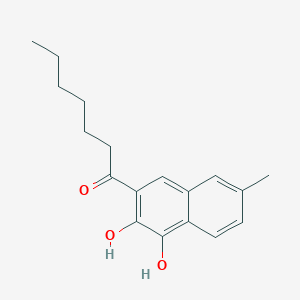
![3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione](/img/structure/B14538866.png)
